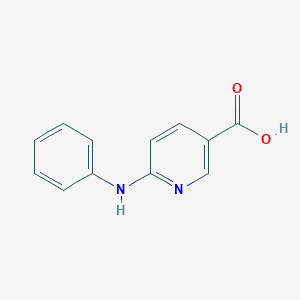

6-(Phenylamino)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-anilinopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGPNSFUSJHLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378107 | |

| Record name | 6-(phenylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13426-16-9 | |

| Record name | 6-(phenylamino)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13426-16-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Phenylamino)nicotinic Acid

This guide provides a comprehensive overview of the synthesis and characterization of 6-(phenylamino)nicotinic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a two-step process involving an initial Ullmann-type condensation followed by ester hydrolysis.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the formation of 6-phenylamino-nicotinic acid ethyl ester via an Ullmann condensation reaction between 6-chloronicotinic acid ethyl ester and aniline. The subsequent step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Experimental Workflow

Experimental Protocols

The following protocols are based on a documented synthesis procedure.[1]

Step 1: Synthesis of 6-Phenylamino-nicotinic Acid Ethyl Ester

-

Reaction Setup: A mixture of 6-chloronicotinic acid ethyl ester (0.2 g, 1.08 mmol) and aniline (0.119 g, 1.29 mmol) in ethoxyethanol (10 mL) is heated to reflux overnight.

-

Work-up and Extraction: The reaction mixture is then concentrated under reduced pressure. The resulting residue is dissolved in ethyl acetate. The organic layer is washed sequentially with water and brine solution.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography using silica gel (60-120 mesh) with a mobile phase of 5% ethyl acetate in hexane.

-

Yield: This procedure affords 0.23 g (88%) of 6-phenylamino-nicotinic acid ethyl ester.[1]

Step 2: Synthesis of this compound

-

Reaction Setup: To a stirred solution of 6-phenylamino-nicotinic acid ethyl ester (0.23 g, 0.95 mmol) in a solvent mixture of tetrahydrofuran (THF, 4 mL), methanol (4 mL), and water (2 mL), lithium hydroxide monohydrate (LiOH·H₂O, 0.159 g, 3.8 mmol) is added at ambient temperature. The resulting mixture is stirred overnight.

-

Work-up and Acidification: The volatile solvents are evaporated under reduced pressure. The remaining residue is diluted with water and then acidified with a 10% aqueous citric acid solution.

-

Isolation: The resulting precipitate is isolated by filtration and dried.

-

Yield: This procedure yields 0.174 g (85%) of 6-phenylamino-nicotinic acid.[1]

Quantitative Data Summary

Table 1: Reactants and Yield for the Synthesis of 6-Phenylamino-nicotinic Acid Ethyl Ester

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 6-Chloronicotinic acid ethyl ester | 185.60 | 0.2 | 1.08 | 1.0 |

| Aniline | 93.13 | 0.119 | 1.29 | 1.2 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | |

| 6-Phenylamino-nicotinic acid ethyl ester | 242.27 | 0.23 | 88 |

Table 2: Reactants and Yield for the Synthesis of this compound

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |

| 6-Phenylamino-nicotinic acid ethyl ester | 242.27 | 0.23 | 0.95 | 1.0 |

| Lithium hydroxide monohydrate | 41.96 | 0.159 | 3.8 | 4.0 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) | |

| This compound | 214.22 | 0.174 | 85 |

Characterization

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the amine and carboxylic acid protons. The chemical shifts and coupling patterns would confirm the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carboxylic acid carbon, the aromatic carbons of both rings, and would be used to confirm the overall carbon skeleton.

4.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ for the carboxylic acid O-H stretching vibration.

-

N-H Stretch: A sharp to medium absorption band around 3300-3500 cm⁻¹ would indicate the N-H stretching of the secondary amine.

-

C=O Stretch: A strong, sharp absorption band between 1680-1710 cm⁻¹ is characteristic of the carbonyl group (C=O) of the carboxylic acid.

-

C=C and C=N Stretches: Aromatic C=C and C=N stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

4.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of this compound (214.22 g/mol ).

-

Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural confirmation.

Logical Relationship of Characterization Techniques

References

The Rising Therapeutic Potential of 6-(Phenylamino)nicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-(phenylamino)nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Derivatives of this core have shown significant promise in oncology, inflammation, and beyond. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a focus on their anticancer properties. It consolidates quantitative data, outlines key experimental methodologies, and visualizes the underlying mechanisms of action to support ongoing research and development efforts in this field.

Core Biological Activity: Kinase Inhibition in Oncology

A substantial body of research has focused on the development of this compound derivatives as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.

Targeted Kinase Families:

-

VEGFR-2 and EGFR: Several derivatives have demonstrated dual inhibitory potential against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1] These receptors are key mediators of angiogenesis and cell proliferation, respectively, making them crucial targets in cancer therapy.

-

ABL1 Kinase: Phenylamino-pyrimidine structures, closely related to the nicotinic acid core, have shown considerable inhibitory activity against ABL1 tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).

-

Cyclin-Dependent Kinases (CDKs): Certain pyridopyrimidine derivatives, which share structural similarities, are potent inhibitors of CDK4 and CDK6.[2] These kinases are central to cell cycle progression, and their inhibition can lead to cell cycle arrest in cancer cells.

-

Protein Kinase C (PKC): Phenylamino-pyrimidines have also been identified as a novel class of potent and selective inhibitors of Protein Kinase C (PKC), with some derivatives showing preferential inhibition of the PKC-alpha isoenzyme.[3]

The primary mechanism of action for these kinase-inhibiting derivatives is competitive binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[3]

Beyond oncology, derivatives of the broader nicotinic acid family have been explored for a range of other biological activities, including:

-

Anti-inflammatory Effects: By inhibiting inflammatory cytokines such as TNF-α and IL-6, and enzymes like COX-2.[4]

-

Antimicrobial Properties: Demonstrating activity against various bacterial and fungal strains.[5]

-

TRPV1 Antagonism: Showing potential in the management of inflammatory pain.[6]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound derivatives and related structures against cancer cell lines and specific kinase targets.

Table 1: In Vitro Antiproliferative Activity of Nicotinic Acid Derivatives

| Compound ID | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| 3f | NCI 60 (Mean) | Growth Inhibition | MG-MID GI50 = 3.3 | [1] |

| 10 | HCT-116 | Antiproliferative | IC50 = 15.4 | [1] |

| 10 | HepG2 | Antiproliferative | IC50 = 9.8 | [1] |

| 7 | HCT-116 | Cytotoxicity | IC50 = 15.7 | [1] |

| 7 | HepG2 | Cytotoxicity | IC50 = 15.5 | [1] |

| 10 | MCF-7 | Antiproliferative | IC50 = 8.25 | [1] |

| 10 | HCT-116 | Antiproliferative | IC50 = 6.48 | [1] |

| 8 | HCT-116 | Antiproliferative | IC50 = 5.4 | [1] |

| 8 | HepG2 | Antiproliferative | IC50 = 7.1 | [1] |

| 1e | K562 | Inhibition | IC50 = 8.77 ± 0.55 | |

| 7x | Tumor Cells | Apoptosis Induction | ~0.03 - 0.1 | [2] |

| 2d | MCF7 | Cytotoxicity | IC50 = 6.54 | |

| 2d | C26 | Cytotoxicity | IC50 = 0.38 | |

| 3a | C26 | Cytotoxicity | IC50 = 1.21 | |

| 2e | C26 | Cytotoxicity | IC50 = 8.28 | |

| 3e | MCF7 | Cytotoxicity | IC50 = 13.74 | |

| 3e | C26 | Cytotoxicity | IC50 = 14.66 | |

| 3b | MCF7 | Cytotoxicity | IC50 = 6.19 |

Table 2: In Vitro Kinase Inhibitory Activity of Nicotinic Acid and Related Derivatives

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 3d, 3e, 3f, 4a | EGFRWT | 0.066 - 0.184 | [1] |

| 3d, 3e, 3f, 4a | VEGFR-2 | 0.102 - 0.418 | [1] |

| Various | VEGFR-2 | Sub-micromolar | [1] |

| 10 | VEGFR-2 | 0.051 | [1] |

| 1e | ABL1 Tyrosine Kinase | 3.35 ± 0.58 | |

| 7x | CDK4 | 0.00387 | [2] |

| PD-0332991 (Control) | CDK4 | 0.00536 | [2] |

| 7 | PKC-alpha | 0.79 | [3] |

Signaling Pathways and Mechanisms of Action

The anticancer effects of this compound derivatives are primarily attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves a cascade of in vitro and in vivo assays. Below are generalized protocols for key experiments typically employed.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.

-

Prepare a serial dilution of the test this compound derivative in DMSO.

-

-

Assay Procedure:

-

In a 96- or 384-well plate, add the kinase, substrate, and the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

-

Detection:

-

Quantify the kinase activity. The detection method depends on the assay format and can include:

-

Radiometric assays: Measuring the incorporation of ³²P-ATP into the substrate.

-

Fluorescence-based assays (e.g., TR-FRET): Using antibodies that specifically recognize the phosphorylated substrate.

-

Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction.

-

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control (DMSO vehicle).

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

-

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of the derivatives on cancer cell lines.

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

-

Experimental and Drug Discovery Workflow

The development of novel this compound derivatives as therapeutic agents follows a structured workflow from initial design to preclinical evaluation.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of oncology. Their ability to selectively inhibit key protein kinases offers a clear path for the development of targeted cancer therapies. Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as to explore their efficacy in combination with other anticancer agents. Furthermore, a deeper investigation into their pharmacokinetic and pharmacodynamic properties will be crucial for translating the promising in vitro results into successful in vivo outcomes. The data and methodologies presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective treatments derived from this remarkable chemical scaffold.

References

- 1. A pharmacodynamic model of Bcr-Abl signalling in chronic myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia | MDPI [mdpi.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

The Enigmatic Mechanism of 6-(Phenylamino)nicotinic Acid: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this technical guide delves into the current understanding of the mechanism of action of 6-(Phenylamino)nicotinic acid. Due to the limited direct research on this specific compound, this document synthesizes information on its chemical nature, potential biological activities inferred from related structures, and proposes avenues for future investigation.

Introduction

This compound is a derivative of nicotinic acid (niacin or Vitamin B3), a well-studied compound with significant effects on lipid metabolism. While nicotinic acid's mechanisms are largely understood, the pharmacological profile of this compound remains largely unexplored in publicly available literature. Its structural similarity to nicotinic acid and other bioactive molecules suggests it may possess unique pharmacological properties worthy of investigation. This guide aims to provide a foundational understanding and a framework for future research into this intriguing molecule.

Chemical Structure and Properties

This compound is characterized by a nicotinic acid core with a phenylamino group substituted at the 6th position of the pyridine ring.

Systematic Name: 6-(Phenylamino)pyridine-3-carboxylic acid

Below is a diagram illustrating the relationship between Nicotinic Acid and this compound.

Caption: Structural relationship between Nicotinic Acid and this compound.

Hypothesized Mechanism of Action

Given the absence of direct studies on the mechanism of action of this compound, a hypothesized mechanism can be inferred from its structural relationship to nicotinic acid.

Interaction with Nicotinic Acid Receptors

The primary mechanism of action for nicotinic acid's lipid-lowering effects is through its interaction with the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This receptor is highly expressed in adipocytes.

Proposed Signaling Pathway:

-

Binding to GPR109A: this compound may act as an agonist at the GPR109A receptor.

-

Inhibition of Adenylyl Cyclase: Activation of the Gi subunit coupled to GPR109A leads to the inhibition of adenylyl cyclase.

-

Reduction in cAMP Levels: This inhibition results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Inhibition of Hormone-Sensitive Lipase (HSL): The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation and activity of hormone-sensitive lipase.

-

Decreased Lipolysis: The inhibition of HSL results in a decrease in the breakdown of triglycerides into free fatty acids (FFAs) in adipose tissue.

-

Reduced Hepatic Triglyceride Synthesis: The subsequent reduction in the flux of FFAs to the liver decreases the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis.

The following diagram illustrates this hypothesized signaling cascade.

The Therapeutic Promise of 6-(Phenylamino)nicotinic Acid Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-(phenylamino)nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities and therapeutic potential. These compounds, characterized by a phenylamino group attached to the 6-position of a nicotinic acid core, have been extensively investigated as inhibitors of various protein kinases, positioning them as promising candidates for the development of novel therapies, particularly in oncology. This technical guide provides an in-depth overview of the current state of research on this compound analogs, focusing on their structure-activity relationships, therapeutic applications, and the experimental methodologies used for their synthesis and biological evaluation.

Therapeutic Applications

Analogs of this compound have shown significant promise in several therapeutic areas, primarily driven by their ability to modulate key signaling pathways involved in cell proliferation, survival, and differentiation.

Kinase Inhibition in Oncology

The most prominent therapeutic application of this class of compounds is as kinase inhibitors for the treatment of cancer. Various analogs have demonstrated potent and selective inhibition of several key oncogenic kinases:

-

Tropomyosin Receptor Kinase (Trk) Inhibition: Certain derivatives have been identified as potent pan-Trk inhibitors, targeting TrkA, TrkB, and TrkC. These kinases are attractive therapeutic targets in a range of cancers. For instance, some analogs exhibit low nanomolar IC50 values against wild-type Trk kinases and their drug-resistant mutants, effectively suppressing Trk-mediated signaling pathways in cancer cells.

-

Abl Kinase Inhibition: The pyrido[2,3-d]pyrimidin-7-one core, which is structurally related to this compound, has been a focus for the development of Abl kinase inhibitors for chronic myelogenous leukemia (CML). Structure-activity relationship (SAR) studies have revealed that substitutions on the phenylamino moiety can significantly improve both the potency and selectivity of these compounds against the Bcr-Abl fusion protein.

-

c-Src and Wee1 Kinase Inhibition: Analogs with a 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one structure have been evaluated as inhibitors of the non-receptor tyrosine kinase c-Src and the cell cycle checkpoint kinase Wee1. While many of these compounds show dual inhibitory activity, modifications to the core structure can modulate their selectivity towards either kinase.

Anti-inflammatory and Antioxidant Activity

Beyond oncology, derivatives of nicotinic acid have been explored for their anti-inflammatory and antioxidant properties. Some analogs have been shown to inhibit the production of pro-inflammatory mediators and scavenge free radicals, suggesting their potential in treating inflammatory conditions.

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the nicotinic acid core and the phenylamino group.

-

Substitutions on the Phenylamino Ring: Modifications at the 3- and 4-positions of the phenylamino ring have been shown to be critical for the potency and selectivity of Abl kinase inhibitors.

-

Substitutions on the Pyridone Ring: For pyrido[2,3-d]pyrimidin-7-one analogs, variations of the aromatic group at the C-6 position and the alkyl group at the N-8 position can influence their inhibitory profile against different kinases, such as PDGFr, FGFr, and c-Src.

-

Core Structure Modifications: The fusion of a pyrimidine ring to the nicotinic acid core to form a pyrido[2,3-d]pyrimidin-7-one scaffold is a common strategy to enhance kinase inhibitory activity.

Data Presentation

The following tables summarize the quantitative data for representative this compound analogs and related compounds from the literature.

Table 1: Kinase Inhibitory Activity of Representative Analogs

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 1 | TrkA | 5 | [1] |

| TrkB | 8 | [1] | |

| TrkC | 3 | [1] | |

| 2 | Abl | 8 | |

| c-Src | 6 | ||

| 3 | Wee1 | 150 | |

| c-Src | 15 | ||

| 4 | PDGFr | 31 | |

| FGFr | 88 | ||

| c-Src | 31 |

Table 2: In Vitro Anti-proliferative Activity of Representative Analogs

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 1 | KM-12 | Colon Cancer | 0.12 | [1] |

| K562 | CML | 0.05 | ||

| 3 | A549 | Lung Cancer | 5.2 | |

| 4 | U-87 MG | Glioblastoma | 0.8 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs, based on established procedures in the literature.

Synthesis

General Procedure for the Synthesis of 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones:

A common synthetic route involves a multi-step process starting from a substituted pyrimidine.

-

Step 1: Synthesis of the Pyridone Ring. A substituted 4-aminopyrimidine-5-carbaldehyde is reacted with an appropriate active methylene compound (e.g., a substituted phenylacetic acid derivative) in the presence of a base such as piperidine or sodium ethoxide in a suitable solvent like ethanol or acetic acid. The reaction mixture is typically heated under reflux for several hours to facilitate the condensation and cyclization to form the pyrido[2,3-d]pyrimidin-7(8H)-one core.

-

Step 2: Introduction of the Phenylamino Group. The resulting pyridopyrimidinone intermediate, often bearing a leaving group such as a chlorine or methylthio group at the 2-position, is then subjected to a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with the desired aniline derivative. For the Buchwald-Hartwig reaction, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) are used in an inert solvent like dioxane or toluene, with heating.

-

Purification: The final product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases can be determined using various assay formats, such as radiometric assays or fluorescence-based assays.

-

Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each reaction well contains the purified kinase enzyme, a specific peptide substrate, ATP (which may be radiolabeled, e.g., [γ-33P]ATP), and the test compound at various concentrations in a kinase assay buffer.

-

Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a radiometric assay, this involves capturing the phosphorylated peptide on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. In fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used, and the signal is detected using a fluorescence plate reader.

-

Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is determined from the resulting dose-response curve.

Mandatory Visualizations

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. The extensive research into their structure-activity relationships has provided valuable insights for the design of potent and selective kinase inhibitors. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Continued exploration of this chemical space is likely to yield new drug candidates with improved efficacy and safety profiles for the treatment of a variety of diseases.

References

Spectroscopic Analysis of 6-(Phenylamino)nicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Phenylamino)nicotinic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to known biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its structure-activity relationships. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, including detailed experimental protocols and data interpretation for Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Due to the limited availability of published experimental spectra for this compound, this guide utilizes data from its constituent moieties, nicotinic acid and aniline, to predict its spectroscopic characteristics. This approach provides a robust framework for researchers to interpret their own experimental data.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound, derived from the analysis of nicotinic acid and aniline.

Table 1: Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium | N-H stretch (secondary amine) |

| ~3100-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~1700-1680 | Strong | C=O stretch (carboxylic acid)[1] |

| ~1620-1580 | Medium-Strong | N-H bend, C=C ring stretches[1][2] |

| ~1335-1250 | Medium-Strong | Aromatic C-N stretch[3] |

| ~1300-1200 | Medium | C-O stretch (carboxylic acid) |

| ~900-675 | Strong | Aromatic C-H out-of-plane bend |

Note: The presence of the phenylamino group is expected to introduce a characteristic N-H stretching vibration and modify the aromatic C-H and C=C stretching regions compared to nicotinic acid.[2][3][4]

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| 0.1 M HCl | ~210-220 | ~260-270[5][6] |

| Ethanol | ~262 | - |

Note: The aniline moiety is a chromophore that absorbs in the UV region.[7] The conjugation of the phenylamino group with the pyridine ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to nicotinic acid alone.

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~13.0 | Broad s | COOH |

| ~9.5 | s | N-H |

| ~8.8-9.0 | d | H-2 (Pyridine) |

| ~8.0-8.2 | dd | H-4 (Pyridine) |

| ~7.5-7.7 | t | H-meta (Phenyl) |

| ~7.2-7.4 | d | H-ortho (Phenyl) |

| ~7.0-7.2 | t | H-para (Phenyl) |

| ~6.8-7.0 | d | H-5 (Pyridine) |

Note: The chemical shifts are estimated based on the data for nicotinic acid and aniline.[8][9][10] The electron-donating nature of the amino group is expected to shift the signals of the pyridine ring protons upfield compared to nicotinic acid.

Table 4: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic acid) |

| ~155 | C-6 (Pyridine) |

| ~152 | C-2 (Pyridine) |

| ~140 | C-ipso (Phenyl) |

| ~138 | C-4 (Pyridine) |

| ~129 | C-meta (Phenyl) |

| ~125 | C-3 (Pyridine) |

| ~122 | C-para (Phenyl) |

| ~120 | C-ortho (Phenyl) |

| ~108 | C-5 (Pyridine) |

Note: The chemical shifts are predicted based on the known values for nicotinic acid and aniline.[11][12][13] The attachment of the nitrogen atom is expected to significantly shield the C-6 and C-5 carbons of the pyridine ring.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of 6-chloronicotinic acid with aniline.

Materials:

-

Aniline

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Hydrochloric acid (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

To a solution of 6-chloronicotinic acid in DMF, add potassium carbonate and aniline.

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for several hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the product.

-

Filter the crude product and wash it with water.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[17][18] For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk.[18]

-

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty spectrometer (or a blank KBr pellet) is recorded and subtracted from the sample spectrum.[19][20]

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A UV-Visible spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, 0.1 M HCl). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of approximately 200 to 400 nm.[21] A blank spectrum of the solvent is first recorded and used as a baseline correction.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width of about 15 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Key parameters include a spectral width of about 220 ppm and a relaxation delay of 2-5 seconds.[22][23]

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow

Caption: General workflow for spectroscopic analysis.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway for a kinase inhibitor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. researchgate.net [researchgate.net]

- 5. Nicotinic Acid (210-260 nm) [starna.com]

- 6. Nicotinic Acid Reference for Absorbance/Linearity in the Far Ultraviolet [starnacells.com]

- 7. Spectrum [Aniline] | AAT Bioquest [aatbio.com]

- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. rsc.org [rsc.org]

- 11. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 13. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. nbinno.com [nbinno.com]

- 16. chemscene.com [chemscene.com]

- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 18. mse.washington.edu [mse.washington.edu]

- 19. chem.uci.edu [chem.uci.edu]

- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

Unraveling the Solid-State Landscape: A Technical Guide to the Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

2-(Phenylamino)nicotinic acid, also known as niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) whose solid-state properties are of significant interest to the pharmaceutical industry. The ability of an active pharmaceutical ingredient (API) to exist in different crystalline forms, a phenomenon known as polymorphism, can profoundly impact its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. A thorough understanding and control of polymorphism are therefore critical for drug development and manufacturing.

This technical guide provides an in-depth analysis of the polymorphic forms and phase behaviors of 2-(phenylamino)nicotinic acid. It summarizes key quantitative data, details experimental methodologies for characterization, and visualizes the relationships and transformations between the different solid-state forms.

The Polymorphic Forms of 2-(Phenylamino)nicotinic Acid

Research has identified four distinct polymorphic forms of 2-(phenylamino)nicotinic acid, designated as α, β, γ, and δ.[1] These polymorphs arise from differences in the molecular conformation, specifically the degree of conjugation between the two aromatic rings, and variations in the hydrogen-bonding arrangements within the crystal lattice.[1][2][3][4] This conformational polymorphism results in the distinct colors observed for each form.[1][2][3][4]

Crystallization Conditions

The formation of a specific polymorph is highly dependent on the crystallization conditions, particularly the solvent used.[1] The following table summarizes the observed polymorphic outcomes from various solvents.

| Solvent | Polymorph(s) Obtained |

| Methanol | α, β, γ, δ |

| Ethyl Acetate | α, β, γ, δ |

| Water | α, β, γ, δ |

| Table 1: Polymorph screening of 2-(phenylamino)nicotinic acid in different solvents.[1] |

It is noteworthy that the crystallization of 2-(phenylamino)nicotinic acid shows poor polymorphic selectivity in methanol, ethyl acetate, and water, with all four forms being accessible from these solvents.[1]

Physicochemical Characterization of the Polymorphs

The different crystalline arrangements of the polymorphs lead to distinct physicochemical properties. Thermal analysis, particularly Differential Scanning Calorimetry (DSC), is a key technique for characterizing these forms and their phase transitions.[2]

| Polymorph | Onset Melting Temperature (°C) | Thermal Events |

| α | 155.6 | Single melting endotherm |

| β | 147.2 (transition), 156.1 (melting) | Solid-to-solid phase transition to α form, followed by melting of the transformed α form |

| γ | - | Undergoes phase transition upon heating |

| δ | - | Undergoes phase transition upon heating |

| Table 2: Thermal analysis data for the polymorphs of 2-(phenylamino)nicotinic acid obtained by DSC.[2] |

Phase Behavior and Transformations

The identified polymorphs of 2-(phenylamino)nicotinic acid exhibit interesting phase behaviors, with metastable forms transforming to the more stable α form under certain conditions.[1][2] These transformations can be induced by mechanical perturbation in solution or by heating in the solid state.[1][2]

The study of phase transitions is crucial for determining the most stable polymorphic form under given conditions, which is a critical factor for pharmaceutical development. The phase transitions of the β, γ, and δ forms to the stable α form have been observed.[1]

Experimental Protocols

A combination of analytical techniques is employed to discover, isolate, and characterize the polymorphs of 2-(phenylamino)nicotinic acid.

Polymorph Crystallization

Crystals of the different polymorphs are typically obtained through solution crystallization under various conditions, including different solvents and evaporation rates.[1]

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of the polymorphs.[2] A sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. Endothermic and exothermic events, such as melting and phase transitions, are detected.

Hot-Stage Microscopy (HSM)

HSM allows for the direct visual observation of thermal events, such as melting and solid-state phase transitions, as a function of temperature.[1] This technique provides valuable complementary information to DSC.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD) are essential techniques for the structural characterization of crystalline solids. Each polymorph exhibits a unique diffraction pattern, which serves as a fingerprint for its identification.

Conclusion

The polymorphic landscape of 2-(phenylamino)nicotinic acid is characterized by the existence of at least four conformational polymorphs with distinct physicochemical properties and phase behaviors. The metastable forms (β, γ, and δ) have been shown to convert to the most stable α form upon heating or mechanical stress. A comprehensive understanding of these solid-state forms and their interconversions is paramount for ensuring the quality, safety, and efficacy of drug products containing this active pharmaceutical ingredient. Further studies into the kinetics and mechanisms of these phase transitions can provide deeper insights for the rational design and control of the solid form of 2-(phenylamino)nicotinic acid.

References

Discovery and Synthesis of Novel Nicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel nicotinic acid derivatives. Nicotinic acid, a form of vitamin B3, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document details the synthesis of several classes of these compounds and summarizes their biological activities, with a focus on antimicrobial, anti-diabetic, and anticancer applications. Experimental protocols for key synthetic steps and biological assays are provided to facilitate further research and development in this promising area.

Synthesis of Novel Nicotinic Acid Derivatives

The versatile scaffold of nicotinic acid allows for a variety of chemical modifications, leading to the synthesis of diverse derivatives with a wide range of biological activities. Common synthetic strategies involve the modification of the carboxylic acid group to form esters, amides, hydrazides, and subsequently, various heterocyclic systems.

General Synthetic Workflow

The synthesis of many novel nicotinic acid derivatives commences with the activation of the carboxylic acid moiety, often by converting it to an acid chloride or an ester. This activated intermediate can then react with a variety of nucleophiles to yield a diverse library of compounds. A common and effective strategy involves the formation of nicotinic acid hydrazide, which serves as a key building block for further derivatization, such as the synthesis of acylhydrazones and 1,3,4-oxadiazolines.

Caption: General synthetic workflow for nicotinic acid derivatives.

Experimental Protocols

1.2.1. Synthesis of Nicotinic Acid Hydrazide

This protocol describes the synthesis of nicotinic acid hydrazide, a key intermediate.

-

Esterification: A mixture of nicotinic acid (1 equivalent) and a suitable alcohol (e.g., methanol or ethanol) is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the solvent is evaporated, and the residue is neutralized with a saturated sodium bicarbonate solution. The resulting ester is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrazinolysis: The synthesized nicotinic acid ester (1 equivalent) is dissolved in ethanol, and hydrazine hydrate (1.2-1.5 equivalents) is added. The mixture is refluxed for 8-12 hours. Upon cooling, the nicotinic acid hydrazide precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried to yield the pure product.[1]

1.2.2. Synthesis of Nicotinic Acid Acylhydrazones

This protocol outlines the synthesis of acylhydrazone derivatives from nicotinic acid hydrazide.

-

Nicotinic acid hydrazide (1 equivalent) is dissolved in a suitable solvent, such as ethanol.

-

An appropriate aldehyde or ketone (1.1 equivalents) is added to the solution.

-

A catalytic amount of glacial acetic acid or a few drops of a natural acid like lemon juice can be added to facilitate the reaction.[1]

-

The reaction mixture is stirred at room temperature or refluxed for a period ranging from 15 minutes to a few hours, with the progress monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated acylhydrazone is collected by filtration, washed with a suitable solvent, and recrystallized to obtain the pure product.

Biological Activities and Data

Novel nicotinic acid derivatives have been investigated for a range of therapeutic applications. The following sections summarize the quantitative data from these studies.

Antimicrobial Activity

A significant number of nicotinic acid derivatives, particularly acylhydrazones and 1,3,4-oxadiazole derivatives, have demonstrated promising antimicrobial properties. Their activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Type | Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Acylhydrazone | with 5-nitrofuran substituent | Staphylococcus epidermidis | 1.95 | [2] |

| Acylhydrazone | with 5-nitrofuran substituent | Staphylococcus aureus | 3.91 | [2] |

| Acylhydrazone | with 5-nitrofuran substituent | MRSA | 7.81 | [2] |

| 1,3,4-Oxadiazoline | with 5-nitrofuran substituent | Bacillus subtilis | 7.81 | [2] |

| 1,3,4-Oxadiazoline | with 5-nitrofuran substituent | Staphylococcus aureus | 7.81 | [2] |

| 1,3,4-Oxadiazoline | with 5-nitrofuran substituent | MRSA | 15.62 | [2] |

2.1.1. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

-

Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria) is prepared.

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anti-diabetic Activity: α-Amylase and α-Glucosidase Inhibition

Certain nicotinic acid derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion. Inhibition of these enzymes can help in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Nicotinic Acid Derivative 8 | α-Amylase | Micromolar range | [6] |

| Nicotinic Acid Derivative 44 | α-Amylase | Micromolar range | [6] |

| Nicotinic Acid Derivative (Thiourea functionalized) | α-Amylase & α-Glucosidase | - | [6] |

2.2.1. Signaling Pathway: Inhibition of Carbohydrate Digestion

Inhibitors of α-amylase and α-glucosidase act in the small intestine to slow down the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This delayed glucose absorption leads to a reduction in the post-meal spike in blood glucose levels.

Caption: Inhibition of carbohydrate digestion by nicotinic acid derivatives.

2.2.2. Experimental Protocol: α-Amylase and α-Glucosidase Inhibition Assay

The inhibitory activity of the compounds against α-amylase and α-glucosidase can be determined using colorimetric assays.[7][8][9]

-

Enzyme and Substrate Preparation: Solutions of α-amylase and α-glucosidase, along with their respective substrates (starch for α-amylase and p-nitrophenyl-α-D-glucopyranoside for α-glucosidase), are prepared in an appropriate buffer (e.g., phosphate buffer).

-

Reaction Mixture: The test compound at various concentrations is pre-incubated with the enzyme solution in a 96-well plate.

-

Initiation of Reaction: The substrate is added to the wells to start the enzymatic reaction.

-

Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Termination and Measurement: For the α-amylase assay, the reaction is stopped by adding dinitrosalicylic acid (DNSA) reagent, and the absorbance is measured to quantify the amount of reducing sugar produced. For the α-glucosidase assay, the release of p-nitrophenol is measured directly by absorbance.

-

Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the absorbance of the test wells with that of the control wells (containing the enzyme but no inhibitor). The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.

Anticancer Activity: HIF-1α Inhibition

Some nicotinic acid analogues have been investigated as inhibitors of the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a critical role in the adaptation of cancer cells to hypoxic environments.[10] By inhibiting HIF-1α, these compounds can suppress tumor growth and angiogenesis.

2.3.1. Signaling Pathway: HIF-1α in Hypoxia

Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, under hypoxic conditions, which are common in solid tumors, HIF-1α is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival. Nicotinic acid derivatives can interfere with this pathway, thus inhibiting the adaptive response of cancer cells to hypoxia.

Caption: The HIF-1α signaling pathway and its inhibition.

2.3.2. Experimental Protocol: HIF-1α Reporter Gene Assay

The inhibitory effect of compounds on HIF-1α activity can be assessed using a cell-based reporter gene assay.[2][11]

-

Cell Culture and Transfection: A suitable cancer cell line (e.g., Hep3B, SK-Hep-1) is cultured and transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of the HRE. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is co-transfected for normalization.

-

Compound Treatment: The transfected cells are treated with various concentrations of the test compounds.

-

Induction of Hypoxia: The cells are then incubated under hypoxic conditions (e.g., 1% O2) or treated with a chemical inducer of hypoxia (e.g., cobalt chloride) for a specific duration.

-

Luciferase Assay: The cells are lysed, and the activities of both luciferases are measured using a luminometer.

-

Data Analysis: The HRE-driven luciferase activity is normalized to the control luciferase activity. The percentage of inhibition of HIF-1α transcriptional activity is calculated relative to the untreated, hypoxia-induced control. The IC50 value is then determined.

Conclusion

The diverse biological activities of novel nicotinic acid derivatives underscore their potential as lead compounds in drug discovery. The synthetic accessibility of these compounds, coupled with their promising antimicrobial, anti-diabetic, and anticancer properties, makes them an attractive area for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in the quest for new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. 2.10. HIF-1α Luciferase Assay [bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2.12. α-Glucosidase and α-Amylase Inhibitor Assay [bio-protocol.org]

- 8. In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jyoungpharm.org [jyoungpharm.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

In Silico Assessments of Phenylamino Quinazolinones as Tyrosinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico assessment of phenylamino quinazolinone derivatives as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders, making tyrosinase a significant target for therapeutic intervention in dermatology and cosmetology. Phenylamino quinazolinones have emerged as a promising class of compounds, and computational methods play a crucial role in elucidating their mechanism of action and optimizing their inhibitory potential. This document details the quantitative data from recent studies, outlines the experimental protocols for key in silico techniques, and visualizes the underlying pathways and workflows.

Quantitative Inhibitory Data

The inhibitory efficacy of novel phenylamino quinazolinone derivatives has been quantified through in vitro assays, with subsequent in silico studies providing insights into their structure-activity relationships. The data presented below summarizes the key findings, with compound 9r identified as a particularly potent inhibitor.

| Compound | IC50 (µM) | Inhibition Type | Ki (µM) | Antioxidant Activity (% at 100 µM) | Reference |

| 9r | 17.02 ± 1.66 | Competitive | 14.87 | 24.67 | [1][2][3][4] |

| Kojic Acid (Control) | 27.56 ± 1.27 | - | - | - | [1][2][3][4] |

| Q1 | 103 ± 2 | Mixed-type | 117.07 (Ki), 423.63 (KIS) | - | [5] |

| 6n | 16.26 ± 2.57 | - | - | - | [6] |

Experimental Protocols: In Silico Methodologies

The computational assessment of phenylamino quinazolinones as tyrosinase inhibitors typically involves a multi-step workflow. The following sections detail the methodologies for the key experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and interaction patterns.

-

Protein Preparation: The three-dimensional crystal structure of mushroom tyrosinase is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.

-

Ligand Preparation: The 2D structures of the phenylamino quinazolinone derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.

-

Docking Simulation: Software such as AutoDock is commonly used. A grid box is defined to encompass the active site of the tyrosinase enzyme. The docking parameters are set, and the Lamarckian genetic algorithm is often employed for the conformational search. The resulting docking poses are ranked based on their binding energy.[7]

-

Interaction Analysis: The best-ranked docking poses are visualized to analyze the interactions, such as hydrogen bonds and π-π stacking, between the ligand and the amino acid residues in the active site of tyrosinase.[6][8]

Molecular Dynamics (MD) Simulations

MD simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing information on its stability.[9]

-

System Setup: The docked complex of the phenylamino quinazolinone derivative and tyrosinase is placed in a simulation box with a defined water model. Counter-ions are added to neutralize the system.

-

Simulation Protocol: The system undergoes energy minimization, followed by heating to a physiological temperature and equilibration. The production run is then performed for a specified duration (e.g., nanoseconds).

-

Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). These analyses help to assess the stability of the complex and the flexibility of the protein residues.

Density Functional Theory (DFT) Analysis

DFT calculations are used to understand the electronic properties and reactivity of the potent derivatives.[2][3]

-

Computational Details: The geometry of the compounds is optimized, and properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and stability of the molecule.[1]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted to assess the drug-likeness of the compounds.[7][10][11]

-

Methodology: Various computational models and software are used to predict the pharmacokinetic and toxicological properties of the phenylamino quinazolinone derivatives. This helps in identifying candidates with favorable ADMET profiles for further development.

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the key pathways and workflows involved in the in silico assessment of phenylamino quinazolinones as tyrosinase inhibitors.

Caption: Tyrosinase inhibition by phenylamino quinazolinones.

Caption: Workflow for in silico assessment of inhibitors.

Caption: Structure-activity relationship of inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Synthesis, biological evaluations, and in silico assessments of phenylamino quinazolinones as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. library.kab.ac.ug [library.kab.ac.ug]

- 5. Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sanad.iau.ir [sanad.iau.ir]

- 7. ADMET, QSAR and Docking studies to predict the activity of tyrosinase-derived medications inhibitors based on computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ADMET, QSAR and Docking studies to predict the activity of tyrosinase-derived medications inhibitors based on computational techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Elusive Structure-Activity Relationship of 6-(Phenylamino)nicotinic Acid Analogs: A Technical Examination of Related Scaffolds

For Immediate Release

[City, State] – December 24, 2025 – Researchers and drug development professionals navigating the landscape of kinase inhibitors and related therapeutic agents have shown significant interest in the chemical scaffold of 6-(phenylamino)nicotinic acid and its derivatives. However, a comprehensive, publicly available, in-depth technical guide detailing a systematic Structure-Activity Relationship (SAR) for this specific class of compounds remains elusive despite extensive searches of scientific literature and patent databases. This whitepaper aims to address this gap by providing a detailed overview of structurally related analogs, their synthesis, biological activities, and the signaling pathways they modulate, thereby offering valuable insights for researchers in the field.

While a dedicated SAR study for this compound analogs is not readily found, the foundational components of this scaffold—the nicotinic acid core and the phenylamino substituent—are prevalent in numerous biologically active compounds. By examining the SAR of these related series, we can extrapolate potential structure-activity trends that may inform the design and development of novel this compound derivatives.

I. The Nicotinamide and Nicotinic Acid Scaffold: A Versatile Pharmacophore

Nicotinic acid (Vitamin B3) and its amide form, nicotinamide, are fundamental to various biological processes.[1] Derivatives of this scaffold have been extensively explored for a multitude of therapeutic applications, including as anti-inflammatory agents, kinase inhibitors, and even as potential treatments for neurodegenerative diseases.

A. Anti-Inflammatory and Analgesic Properties

Recent studies have highlighted the potential of novel nicotinic acid derivatives as potent anti-inflammatory agents with improved gastric safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] Two series of compounds derived from the nicotinic acid scaffold demonstrated significant anti-inflammatory activity in vitro without affecting macrophage viability.[2] The most active of these compounds showed comparable inhibition of inflammatory cytokines such as TNF-α, IL-6, iNOS, and COX-2 to that of ibuprofen.[2]

B. Kinase Inhibition

The nicotinamide scaffold is a well-established pharmacophore in the design of kinase inhibitors. A series of nicotinamide derivatives have been synthesized and evaluated as inhibitors of Aurora kinases, which are often overexpressed in various tumors.[3] One of the most potent compounds, 4-((3-bromo-4-fluorophenyl)amino)-6-chloro-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)nicotinamide, exhibited excellent antitumor activity against SW620 and NCI-H1975 cancer cell lines.[3]

II. The Phenylamino Moiety in Kinase Inhibition

The phenylamino group is a critical component of many successful kinase inhibitors, often acting as a hinge-binder in the ATP-binding pocket of the kinase. The closely related phenylaminopyrimidine scaffold is a testament to the importance of this moiety in achieving potent and selective kinase inhibition.

A. Phenylaminopyrimidines as Protein Kinase C (PKC) Inhibitors

Phenylamino-pyrimidine (PAP) derivatives represent a class of potent and selective inhibitors of Protein Kinase C (PKC).[4] Kinetic analysis has shown that these compounds act as competitive inhibitors with respect to ATP.[4] A key structural feature for their inhibitory activity is the presence of an H-bond acceptor on the pyrimidine ring adjacent to the H-bond donor of the phenylamine group.[4]

III. The p38 MAPK Signaling Pathway: A Potential Target

Given the structural similarities of this compound analogs to known kinase inhibitors, the p38 mitogen-activated protein kinase (MAPK) signaling pathway presents a probable and compelling therapeutic target. The p38 MAPK pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress and plays a crucial role in various inflammatory diseases.

The p38 MAPK signaling cascade is a multi-tiered system. It is typically initiated by a MAPKKK (e.g., MEKK, MLK), which then phosphorylates and activates a MAPKK (MKK3/6). Subsequently, MKK3/6 phosphorylates and activates p38 MAPK. Activated p38 MAPK, in turn, phosphorylates a variety of downstream substrates, including other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2 and MEF-2, leading to the regulation of gene expression and cellular processes like inflammation and apoptosis.

p38 MAPK Signaling Pathway

Caption: The p38 MAPK signaling cascade.

IV. Experimental Protocols: A Composite Approach

While specific experimental protocols for the synthesis and evaluation of this compound analogs are not detailed in a single comprehensive source, a general synthetic strategy and common biological assays can be inferred from the literature on related compounds.

A. General Synthetic Scheme

A plausible synthetic route to this compound analogs would likely involve a nucleophilic aromatic substitution reaction. The synthesis would commence with a di-halogenated nicotinic acid derivative, such as 2,6-dichloronicotinic acid or 6-chloro-2-fluoronicotinic acid. This starting material would then be reacted with a substituted aniline in the presence of a suitable base and solvent. Subsequent functional group manipulations, such as amide bond formation at the carboxylic acid, would lead to the desired analogs.

General Synthesis Workflow

Caption: A potential synthetic workflow for this compound analogs.

B. Key Biological Assays

-

In Vitro Kinase Assays: To determine the inhibitory activity of the synthesized compounds against specific kinases, such as p38 MAPK, standard in vitro kinase assays would be employed. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined.

-

Cell-Based Assays: To assess the cellular activity of the compounds, various cell-based assays would be conducted. For example, to evaluate the anti-inflammatory effects, the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in a human monocytic cell line like THP-1 could be measured.

-

In Vivo Efficacy Models: Promising compounds would be further evaluated in animal models of disease. For inflammatory conditions, a common model is the collagen-induced arthritis (CIA) model in rodents. The efficacy of the compound would be assessed by measuring parameters such as paw swelling and inflammatory markers.

V. Conclusion and Future Directions

While a dedicated and comprehensive SAR study for this compound analogs is not currently available in the public domain, a wealth of information on structurally related compounds provides a strong foundation for future research. The nicotinic acid scaffold and the phenylamino moiety are both well-established pharmacophores in drug discovery, particularly in the area of kinase inhibition. The p38 MAPK signaling pathway stands out as a highly relevant potential target for this class of compounds.

Future research efforts should focus on the systematic synthesis and biological evaluation of a library of this compound analogs to establish a clear and detailed SAR. This would involve a thorough exploration of substituents on both the phenylamino and nicotinic acid rings to optimize potency, selectivity, and pharmacokinetic properties. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- 1. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Potential Biological Targets of 6-(Phenylamino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological targets of 6-(phenylamino)nicotinic acid is not extensively available in public literature. This guide synthesizes information from studies on its parent compound, nicotinic acid (Niacin/Vitamin B3), and structurally related analogs to propose potential targets and mechanisms of action. The experimental protocols provided are established methods for target identification and validation, intended to serve as a roadmap for future investigation of this specific molecule.

Introduction

This compound is a derivative of nicotinic acid, a crucial B vitamin. While nicotinic acid itself has well-documented pharmacological effects, particularly in lipid metabolism, the specific biological activities of many of its derivatives, including this compound, remain largely unexplored. Understanding the potential protein targets of this compound is a critical first step in the drug discovery process, enabling elucidation of its mechanism of action and potential therapeutic applications.[1][2]

This document provides a prospective analysis of potential target classes for this compound based on the known pharmacology of analogous compounds. It also furnishes detailed experimental workflows for researchers to identify and validate these potential targets.

Potential Biological Targets Inferred from Structural Analogs

Based on the activities of nicotinic acid and its other derivatives, the potential targets for this compound can be categorized into several classes.

G-Protein Coupled Receptors (GPCRs)

The most prominent target of nicotinic acid is the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G).[3][4] This receptor is highly expressed in adipocytes and immune cells like macrophages.

-

Mechanism of Action: Upon binding to GPR109A on adipocytes, nicotinic acid initiates a Gi-mediated signaling cascade. This inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently decreases the activity of hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids (FFAs). The resulting decrease in plasma FFA levels reduces the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL).[5][6] Given its structural similarity, this compound is a strong candidate for an agonist or modulator of GPR109A.

Enzymes

Nicotinic acid derivatives can act as precursors for essential coenzymes or directly inhibit enzymatic activity.[7]

-

Hypoxia-Inducible Factor (HIF)-1α: Analogs of nicotinic acid have been synthesized and identified as potent inhibitors of HIF-1α, a key transcription factor in cellular response to hypoxia and a target in cancer therapy.[8] These compounds were shown to inhibit the hypoxia-induced accumulation of HIF-1α protein.

-

Peroxisome Proliferator-Activated Receptor Alpha (PPARα): The analog 6-aminonicotinamide was found to inhibit Hepatitis B virus replication by decreasing the activity of the transcription factor PPARα.[9] This suggests that the aminopyridine scaffold could interact with nuclear receptors or related transcription factors.

-

Cyclooxygenase (COX) Enzymes: Some nicotinic acid derivatives have demonstrated anti-inflammatory properties, suggesting potential inhibitory activity against enzymes in the inflammatory cascade, such as COX-1 and COX-2.[10]

-

Diacylglycerol O-acyltransferase 2 (DGAT2): Nicotinic acid has been shown to decrease the expression of DGAT2, a key enzyme in the final step of triglyceride synthesis in the liver.[6]

Other Potential Targets

-

Antimicrobial Targets: Acylhydrazone and 1,3,4-oxadiazoline derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including MRSA strains, and various fungi.[11] This indicates that this compound could potentially interact with microbial-specific enzymes or pathways.

Summary of Potential Biological Activities

As direct quantitative data for this compound is unavailable, the following table summarizes activities reported for its structural analogs to guide future research.

| Analog Class | Potential Target/Pathway | Observed Biological Effect | Reported Potency (Example) |

| Nicotinic Acid | GPR109A | Anti-lipolytic, lipid-lowering | - |